pan-PIM inhibitor 17
CAS No.:
Cat. No.: VC16024208
Molecular Formula: C19H23ClN4O2
Molecular Weight: 374.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23ClN4O2 |
|---|---|
| Molecular Weight | 374.9 g/mol |
| IUPAC Name | 4-chloro-2-(4-methoxybut-1-ynyl)-3-methyl-1-[(3R)-piperidin-3-yl]pyrrolo[2,3-b]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C19H23ClN4O2/c1-12-16(7-3-4-9-26-2)24(13-6-5-8-22-11-13)19-17(12)14(20)10-15(23-19)18(21)25/h10,13,22H,4-6,8-9,11H2,1-2H3,(H2,21,25)/t13-/m1/s1 |
| Standard InChI Key | CFSVVPXFKWODBI-CYBMUJFWSA-N |
| Isomeric SMILES | CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@@H]3CCCNC3)C#CCCOC |
| Canonical SMILES | CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)C3CCCNC3)C#CCCOC |
Introduction
Discovery and Development of Compound 17
Compound 17 was identified through a systematic optimization strategy aimed at overcoming the challenges of inhibiting PIM2, which has a high ATP affinity compared to PIM1 and PIM3 . The process involved:
-
HTS Hit Identification: Initial screening identified a lead compound (compound 1) with modest pan-PIM activity.
-
Structural Optimization: Property-based drug design and co-crystallography with PIM1 kinase guided iterative modifications to improve potency and selectivity.
-
Scaffold Refinement: Introduction of specific functional groups enhanced binding interactions with the ATP-binding pocket, particularly targeting the unique proline hinge region of PIM kinases .
This approach yielded compound 17, achieving a >10,000-fold potency gain against PIM2 compared to the initial hit .
Structural and Biochemical Profile
Key Features of Compound 17
The co-crystal structure of compound 17 with PIM1 revealed critical interactions:
-
Hinge Binding: Hydrogen bonding with Glu121 and Pro123.
-
Catalytic Loop Engagement: Polar interactions with Lys67 and Asp186.
-
Hydrophobic Anchoring: Contacts with Phe49, Val52, and Leu174 .
Mechanism of Action and Selectivity
PIM2-Specific Inhibition
PIM2’s high ATP affinity (10–100× lower Km than PIM1/PIM3) poses challenges for inhibitors . Compound 17 addressed this through:
-
Enhanced Hydrophobic Interactions: Optimized side chains to fill the ribose-binding pocket.
-
Kinase Panel Profiling: Demonstrated minimal off-target activity (e.g., <50% inhibition of non-PIM kinases at 0.5 μM) .
Cellular Efficacy
In multiple myeloma models, compound 17 suppressed:
-
PIM2-Driven Proliferation: Inhibited BAD phosphorylation (Ser112) and S6RP (Ser240/244) .
-
Apoptosis Induction: Activated pro-apoptotic Bcl-2 proteins and caspases .
Solid Tumors
Emerging data suggest PIM2 overexpression in breast, prostate, and urothelial cancers. Compound 17’s pan-PIM activity may exploit these vulnerabilities .
Challenges and Future Directions
Limitations
-
PIM2’s ATP Affinity: Requires sustained drug concentrations to achieve inhibition.
-
Clinical Translation: No reported phase I/II trials; pharmacokinetic (PK) data remain limited .
Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume